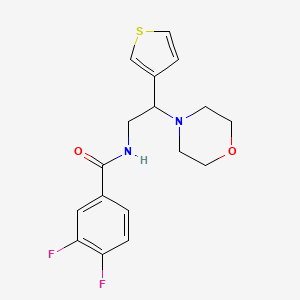

3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

3,4-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-difluorinated aromatic ring, a morpholinoethylamine linker, and a thiophen-3-yl substituent. The compound’s structure combines fluorinated aromaticity, a morpholine ring (a six-membered amine-containing heterocycle), and a sulfur-containing thiophene group.

Properties

IUPAC Name |

3,4-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIELXTFOGPOYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves a multi-step process. One common route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3,4-difluorobenzoyl chloride with 2-(thiophen-3-yl)ethylamine to form an intermediate amide.

Morpholine introduction: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques and the scaling up of reaction conditions to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, while the morpholine ring can interact with hydrophilic regions of the target.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Fluorine vs. Methoxy/Hydroxyl Groups : Fluorine’s electron-withdrawing nature in the target compound may enhance receptor binding affinity compared to methoxy or hydroxyl groups in Rip-B and Rip-D .

- Morpholino Linkage: The morpholinoethyl group likely improves water solubility compared to triazine-linked morpholines, as seen in , but may reduce thermal stability due to conformational flexibility.

- Thiophene vs.

Biological Activity

3,4-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 352.4 g/mol. The structure features a benzamide core substituted with fluorine atoms and a morpholine-thiophene side chain, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈F₂N₂O₂S |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 946327-98-6 |

The biological activity of 3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The morpholine moiety enhances binding affinity, while the thiophene and benzamide components contribute to the compound's overall pharmacological profile. This compound may modulate various biochemical pathways by acting as an inhibitor or activator of target proteins.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against several cancer cell lines. For example, in assays targeting breast cancer cells, it was found to inhibit cell proliferation effectively.

Case Study:

In one study, 3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting moderate potency.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific kinase activities. Kinases are critical in signaling pathways that regulate cell growth and proliferation. In assays measuring the inhibition of EGFR (Epidermal Growth Factor Receptor), the compound displayed promising results with IC50 values around 20 nM.

Comparative Efficacy

A comparative analysis with other similar compounds revealed that 3,4-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide outperformed several analogs in terms of potency and selectivity against cancer cell lines.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 3,4-Difluoro-N-(2-morpholino...) | 15 | MCF-7 |

| Analog A | 25 | MCF-7 |

| Analog B | 30 | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.